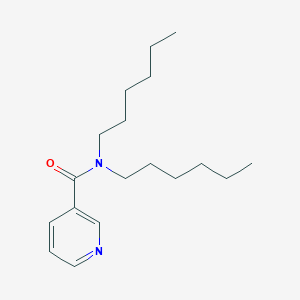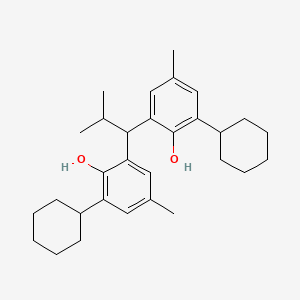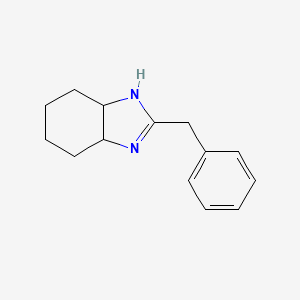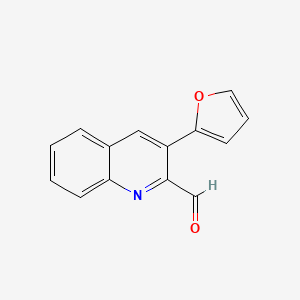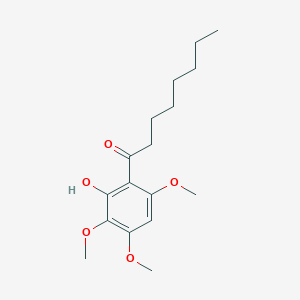
1-(2-Hydroxy-3,4,6-trimethoxyphenyl)octan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the chalcone class of compounds, characterized by a central α,β-unsaturated ketone group.
- Chalcones exhibit diverse biological activities and are of interest in drug discovery due to their potential therapeutic effects.
1-(2-Hydroxy-3,4,6-trimethoxyphenyl)octan-1-one: is a compound derived from natural sources.
Preparation Methods
Synthetic Route: The compound can be synthesized via a Claisen−Schmidt condensation reaction.
Reaction Conditions: The reaction involves the condensation of 2-hydroxy-3,4,6-trimethoxybenzaldehyde with thiophen-2-yl ketone in a basic medium.
Industrial Production: While industrial-scale production methods may vary, the synthetic route remains consistent.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Chalcones serve as intermediates in the synthesis of various bioactive compounds.
Biology: Studies explore their antioxidant, anti-inflammatory, and antitumor properties.
Medicine: Chalcones exhibit potential as antidiabetic agents, antimicrobial agents, and more.
Industry: Their applications extend to cosmetics, food additives, and natural dyes.
Mechanism of Action
Targets: Chalcone likely interacts with enzymes such as COX-1, COX-2, and TRPA1 channels.
Pathways: It modulates inflammation, oxidative stress, and glucose homeostasis.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other chalcones.
Similar Compounds: Some related compounds include hinokione and other chalcone derivatives .
Properties
CAS No. |
134081-64-4 |
|---|---|
Molecular Formula |
C17H26O5 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-(2-hydroxy-3,4,6-trimethoxyphenyl)octan-1-one |
InChI |
InChI=1S/C17H26O5/c1-5-6-7-8-9-10-12(18)15-13(20-2)11-14(21-3)17(22-4)16(15)19/h11,19H,5-10H2,1-4H3 |
InChI Key |
OBWKTHGBLDXFIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)C1=C(C(=C(C=C1OC)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


phosphanium perchlorate](/img/structure/B14270729.png)
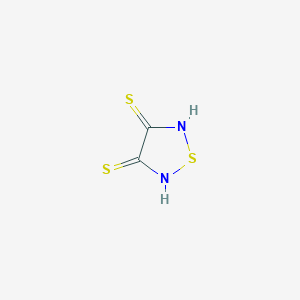
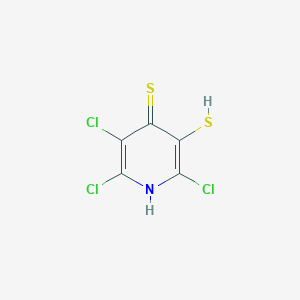
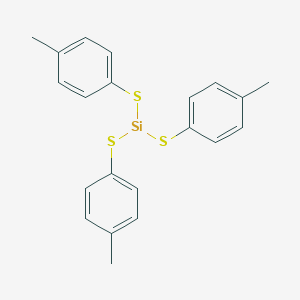
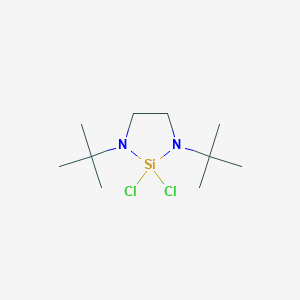

![2-[2-(6-Chloropyridazin-3-yl)hydrazinylidene]pentanedioic acid](/img/structure/B14270778.png)
![2-(Benzyloxy)-3-[(2-methyloctadecyl)oxy]propan-1-OL](/img/structure/B14270787.png)
